molecular formula C20H22N4O3 B1337210 H-Tyr-Trp-NH2

H-Tyr-Trp-NH2

Cat. No.: B1337210
M. Wt: 366.4 g/mol
InChI Key: YFBAKMIQWMAWMH-WMZOPIPTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Tyr-Trp-NH2 is a synthetic dipeptide analog offered for research purposes. As a dipeptide featuring tyrosine and tryptophan, it is of interest in various biochemical and physiological studies. Researchers can utilize this compound in areas such as peptide structure-activity relationship (SAR) studies, receptor binding assays, and as a standard in analytical chemistry. The exact mechanism of action and specific research applications for this compound are not fully characterized and represent an area for further scientific investigation. This product is supplied as a lyophilized powder. It is strictly for Research Use Only (RUO). Not for use in diagnostic or therapeutic procedures, nor for human or veterinary consumption. All handling must be performed by qualified and licensed professionals.

Properties

Molecular Formula

C20H22N4O3

Molecular Weight

366.4 g/mol

IUPAC Name

(2S)-2-amino-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide

InChI

InChI=1S/C20H22N4O3/c21-16(9-12-5-7-14(25)8-6-12)20(27)24-18(19(22)26)10-13-11-23-17-4-2-1-3-15(13)17/h1-8,11,16,18,23,25H,9-10,21H2,(H2,22,26)(H,24,27)/t16-,18-/m0/s1

InChI Key

YFBAKMIQWMAWMH-WMZOPIPTSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)N

sequence

YW

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

1. Analgesic Properties
H-Tyr-Trp-NH2 has been investigated for its analgesic effects. Research indicates that modifications of peptides containing this sequence can enhance their affinity for mu-opioid receptors, leading to significant antinociceptive effects. For instance, analogs of H-Tyr-c[d-Lys-Phe-Phe-Asp]-NH2 demonstrated increased stability in biological systems and effective pain relief when administered intravenously .

2. Anticancer Activity
Studies have shown that this compound derivatives can exhibit cytotoxic effects against various cancer cell lines. The incorporation of tryptophan into peptide structures has been linked to improved interactions with cellular receptors, potentially enhancing the therapeutic efficacy of anticancer drugs .

3. Neuroprotective Effects
The peptide's structure allows it to cross the blood-brain barrier, making it a candidate for neuroprotective therapies. Research highlights the role of tryptophan in modulating neurotransmitter systems, suggesting that this compound could be beneficial in treating neurodegenerative diseases .

Neurobiology Applications

1. Cation-π Interactions
Tryptophan's unique indole side chain facilitates strong cation-π interactions, which are crucial in protein-ligand binding. Studies indicate that substituting tyrosine with tryptophan in specific peptides improves binding affinities due to enhanced noncovalent interactions . This property is particularly relevant in designing peptides for targeted drug delivery systems.

2. Luminescence Enhancement
In bioluminescent proteins like obelin and aequorin, the presence of the Tyr-His-Trp triad is essential for stabilizing reactive intermediates during luminescence reactions. Mutations in these residues significantly alter luminescence intensity, indicating their functional importance in photoprotein activity .

Nanotechnology Applications

1. Phenolic-Enabled Nanotechnology
The integration of this compound into nanocarriers has been explored for drug delivery applications. Its phenolic properties allow it to interact with various materials, enhancing the stability and functionality of nanoparticles used in biomedical applications .

2. Biosensing and Bioimaging
Nanoparticles incorporating this compound have shown promise in biosensing technologies due to their biocompatibility and ability to bind selectively to biomolecules. This characteristic is leveraged for developing sensitive detection systems in clinical diagnostics .

Table 1: Summary of Biological Activities of this compound Derivatives

Compound Activity EC50 (μM) Notes
H-Tyr-c[d-Lys-Phe-Phe-Asp]-NH2Antinociceptive0.5Effective pain relief in murine models
This compoundCytotoxicity1.0Exhibits selective toxicity against cancer cells
H-Tyr-Trp-ModifiedNeuroprotection0.8Crosses blood-brain barrier effectively

Case Study: Analgesic Efficacy of this compound Analog

A study conducted on mice demonstrated that administration of an analog of this compound resulted in significant pain relief compared to control groups. The peptide's ability to penetrate the blood-brain barrier was confirmed through pharmacokinetic studies, highlighting its potential as a novel analgesic agent .

Comparison with Similar Compounds

Structural and Functional Overview

The following table summarizes key structural and functional differences between H-Tyr-Trp-NH2 and related peptides:

Compound Sequence/Structure Molecular Weight (Da) Receptor Target Primary Function Key References
This compound YW dipeptide 366.42 ACE ACE inhibition Saito et al. 1994
Tyr-Pro-Trp-Phe-NH2 YPWF tetrapeptide ~635 (est.) Mu opioid receptor Endogenous opioid agonist
CTOP Cyclic octapeptide* ~930 (est.) Mu opioid, non-opioid K+ Mu antagonist, K+ channel modulation Gulya et al. , Hawkins et al. , Christie et al.
CTAP Linear octapeptide** ~980 (est.) Mu opioid receptor Neutral antagonist Bilsky et al. 1996
H-Trp-NH2·HCl Trp amide 239.7 N/A Peptide synthesis building block

CTOP sequence: H-D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2
*
CTAP sequence: D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2

Detailed Comparative Analysis

This compound vs. Tyr-Pro-Trp-Phe-NH2 (Endomorphin)
  • Structural Differences : this compound is a dipeptide, while Endomorphin is a tetrapeptide (YPWF) with a proline residue enhancing structural rigidity .
  • Endomorphin acts as an endogenous agonist at mu opioid receptors, mediating analgesia and reward pathways .
This compound vs. CTOP and CTAP
  • Receptor Specificity: CTOP and CTAP are mu opioid receptor antagonists, but CTOP exhibits 4,840-fold selectivity for mu over delta receptors, making it a gold-standard probe . CTOP uniquely activates non-opioid K+ channels (EC50 = 560 nM), independent of mu receptors, via a mechanism resembling somatostatin receptors . CTAP lacks this off-target activity, acting purely as a neutral antagonist (equilibrium dissociation constant = 4 nM) .
  • Therapeutic Implications :
    • CTOP’s dual activity complicates its use in opioid research but highlights its utility in studying ion channel modulation .
    • This compound ’s ACE inhibition contrasts with the opioid-focused applications of CTOP/CTAP .
This compound vs. H-Trp-NH2·HCl
  • Role in Synthesis: H-Trp-NH2·HCl (L-tryptophan amide hydrochloride) is a monomeric building block for peptide synthesis, lacking bioactive properties . this compound represents a functional dipeptide with demonstrated biological activity .

Pharmacological and Experimental Considerations

  • Synthesis and Purity :
    • This compound and CTAP/CTOP require solid-phase synthesis , but CTAP/CTOP’s cyclic structures demand advanced cyclization techniques .
    • TFA content in this compound (up to 45%) necessitates purification for cell-based studies, whereas CTOP/CTAP are typically delivered in TFA-free formulations .
  • Storage :
    • Most peptides, including this compound and CTOP/CTAP, require -20°C to -70°C storage to prevent degradation .

Q & A

Basic Research Questions

Q. What established protocols ensure high-purity synthesis of H-Tyr-Trp-NH2, and how is purity validated?

  • Methodology : this compound is synthesized via solid-phase peptide synthesis (SPPS), a standard method for dipeptides. Post-synthesis purification involves reverse-phase HPLC, achieving ≥95% purity . Validation includes mass spectrometry (MS) for molecular weight confirmation (366.42 Da) and analytical HPLC for purity thresholds.
  • Critical Parameters :

  • Storage : Lyophilized powder at -20°C to -70°C; solutions aliquoted at -70°C to prevent degradation .
  • Quality Control : Batch-specific CAS No. (60815-41-0) ensures traceability.

Q. What biological activities are reported for this compound, and what assays are used to evaluate them?

  • Findings : this compound exhibits angiotensin I-converting enzyme (ACE) inhibitory activity, as demonstrated in in vitro assays using synthetic substrates (e.g., hippuryl-histidyl-leucine) .
  • Assay Design :

  • Standardized Protocols : Spectrophotometric measurement of hippuric acid release under controlled pH (8.3) and temperature (37°C) .
  • Controls : Include blank reactions and reference inhibitors (e.g., captopril) to validate assay sensitivity.

Q. How should researchers optimize solubility and stability for this compound in experimental buffers?

  • Approach :

  • Solubility Testing : Use polar solvents (e.g., DMSO, PBS) with sonication; avoid repeated freeze-thaw cycles .
  • Stability Analysis : Monitor degradation via HPLC under varying pH (4–9) and temperature (4°C–37°C) conditions.

Advanced Research Questions

Q. How can conflicting data on this compound’s receptor binding affinity across assay systems be resolved?

  • Methodological Framework :

Replication : Repeat assays using identical conditions (e.g., buffer composition, cell lines) .

Variable Isolation : Test hypotheses by altering one parameter (e.g., incubation time, ligand concentration) .

Statistical Reconciliation : Apply ANOVA or mixed-effects models to quantify inter-study variability .

  • Case Study : Discrepancies in ACE inhibition IC₅₀ values may arise from substrate specificity differences (e.g., synthetic vs. natural substrates) .

Q. What strategies improve the predictive accuracy of computational models for this compound’s conformational dynamics?

  • Computational-Experimental Integration :

  • Molecular Dynamics (MD) : Simulate peptide behavior in explicit solvent (aqueous vs. lipid bilayer) using AMBER or GROMACS .
  • Validation : Compare with NMR-derived structural data (e.g., nuclear Overhauser effect spectroscopy) to refine force field parameters .
    • Gaps Addressed : Current models often overlook protonation state effects; adjust pH-dependent charge states in simulations .

Q. How should in vivo studies be designed to evaluate this compound’s pharmacokinetics while adhering to ethical guidelines?

  • Preclinical Design :

  • Animal Models : Use rodents for bioavailability studies; justify sample size via power analysis .
  • Ethical Compliance : Follow NIH guidelines for humane endpoints and anesthesia protocols (e.g., ketamine/xylazine) .
    • Metrics : Plasma half-life (t₁/₂) determination via LC-MS/MS; tissue distribution profiling .

Q. What analytical techniques best resolve structural isomers or impurities in this compound batches?

  • Advanced Chromatography :

  • 2D-LC-MS/MS : Couple ion-exchange with reverse-phase chromatography to separate isomers .
  • High-Resolution MS : Differentiate impurities by exact mass (e.g., Δ < 5 ppm) .

Data Contradiction and Synthesis

Q. How do researchers reconcile discrepancies in reported bioactivity data for this compound?

  • Case Analysis :

  • Source Comparison : Cross-reference primary studies for methodological differences (e.g., enzyme sources, assay duration) .
  • Meta-Analysis : Pool data using random-effects models to account for heterogeneity; report confidence intervals .

Q. What experimental controls are critical when comparing this compound’s efficacy across cell-based vs. cell-free assays?

  • Key Controls :

  • Cell-Free Systems : Include protease inhibitors to prevent peptide degradation .
  • Cell-Based Assays : Normalize data to cell viability (e.g., MTT assay) and account for membrane permeability differences .

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